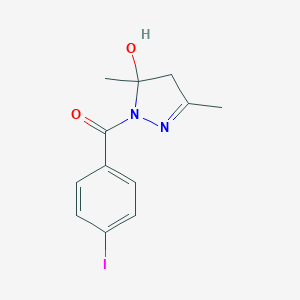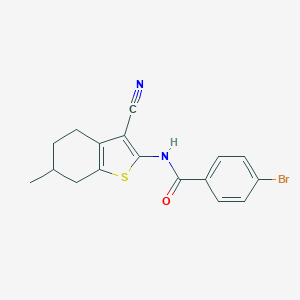![molecular formula C12H17NO5S B405301 4-[(2,5-Dimethoxyphenyl)sulfonyl]morpholine CAS No. 38561-25-0](/img/structure/B405301.png)
4-[(2,5-Dimethoxyphenyl)sulfonyl]morpholine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(2,5-Dimethoxyphenyl)sulfonyl]morpholine, also known as sulforaphane, is a synthetic compound that has been extensively studied for its potential therapeutic applications in various diseases. This compound belongs to the class of sulfonyl-containing heterocyclic compounds and has a unique chemical structure that allows it to exhibit a wide range of pharmacological activities.
Mechanism of Action
The mechanism of action of 4-[(2,5-Dimethoxyphenyl)sulfonyl]morpholine involves the activation of the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which is a key regulator of cellular antioxidant and detoxification responses. Sulforaphane binds to Keap1, a cytosolic protein that inhibits Nrf2, leading to the release of Nrf2 and its subsequent translocation to the nucleus. In the nucleus, Nrf2 binds to antioxidant response elements (AREs) and activates the expression of phase II detoxification enzymes and antioxidant proteins.
Biochemical and Physiological Effects:
Sulforaphane has been shown to exhibit a wide range of biochemical and physiological effects. It has been found to induce apoptosis (programmed cell death) in cancer cells, inhibit the proliferation of cancer cells, and suppress inflammation. In addition, this compound has been found to improve cognitive function, protect against neurodegenerative disorders, and reduce the risk of cardiovascular disease.
Advantages and Limitations for Lab Experiments
One advantage of using 4-[(2,5-Dimethoxyphenyl)sulfonyl]morpholine in lab experiments is its ability to induce the expression of phase II detoxification enzymes, which play a crucial role in the body's defense against oxidative stress and carcinogens. This makes this compound a useful tool for studying the molecular mechanisms underlying oxidative stress and carcinogenesis. However, one limitation of using this compound in lab experiments is its low solubility in aqueous solutions, which can make it difficult to administer in certain experimental settings.
Future Directions
There are several future directions for research on 4-[(2,5-Dimethoxyphenyl)sulfonyl]morpholine. One area of interest is the development of novel delivery systems that can improve the solubility and bioavailability of this compound. Another area of interest is the identification of new targets of this compound, which can lead to the development of new therapeutic applications. Additionally, further studies are needed to elucidate the molecular mechanisms underlying the effects of this compound on cognitive function and neurodegenerative disorders.
Synthesis Methods
The synthesis of 4-[(2,5-Dimethoxyphenyl)sulfonyl]morpholine involves the reaction of 2,5-dimethoxybenzenesulfonyl chloride with morpholine in the presence of a base catalyst. The resulting product is a white crystalline powder that is soluble in organic solvents such as chloroform, methanol, and ethanol.
Scientific Research Applications
Sulforaphane has been extensively studied for its potential therapeutic applications in various diseases such as cancer, inflammation, and neurodegenerative disorders. It has been shown to exhibit anti-inflammatory, antioxidant, and anticancer properties. In addition, 4-[(2,5-Dimethoxyphenyl)sulfonyl]morpholine has been found to induce the expression of phase II detoxification enzymes, which play a crucial role in the body's defense against oxidative stress and carcinogens.
properties
IUPAC Name |
4-(2,5-dimethoxyphenyl)sulfonylmorpholine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO5S/c1-16-10-3-4-11(17-2)12(9-10)19(14,15)13-5-7-18-8-6-13/h3-4,9H,5-8H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUJDEHQXYQDPPD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)S(=O)(=O)N2CCOCC2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.33 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Benzyl 1-{4-nitrobenzyl}-2-oxo-2-[(4-phenyl-1,3-thiazol-2-yl)amino]ethylcarbamate](/img/structure/B405218.png)


![N-[5-(1-benzyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetamide](/img/structure/B405225.png)
![ethyl 2-[(1-benzofuran-2-ylcarbonyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B405226.png)
![ethyl 2-[(2,3-dihydro-1,4-benzodioxin-2-ylcarbonyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B405227.png)
![8-nitro-5-(3-methoxybenzoyl)-4,4-dimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione](/img/structure/B405228.png)

![methyl 2-(3,4-dichlorobenzylidene)-7-methyl-3-oxo-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B405231.png)
![ethyl 2-[4-(acetyloxy)-3-ethoxybenzylidene]-5-(4-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B405236.png)
![methyl 2-[4-(acetyloxy)benzylidene]-7-methyl-3-oxo-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B405237.png)
![ethyl 2-(3,4-dichlorobenzylidene)-5-(4-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B405239.png)
![2-(4-Acetoxy-3-ethoxy-benzylidene)-7-methyl-3-oxo-5-styryl-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylic acid ethyl ester](/img/structure/B405240.png)
![methyl (2Z)-2-(1-ethyl-2-oxoindol-3-ylidene)-7-methyl-3-oxo-5-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B405241.png)